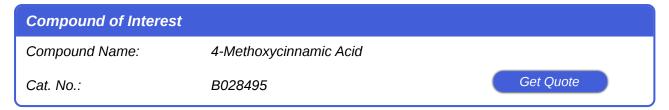


Spectroscopic Profile of 4-Methoxycinnamic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxycinnamic Acid**, a compound of interest in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-Methoxycinnamic Acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent
7.63	d	16.0	H-7	CDCl₃
7.48	d	8.7	H-2, H-6	CDCl₃
6.90	d	8.7	H-3, H-5	CDCl₃
6.31	d	16.0	H-8	CDCl₃
3.83	S	-	-OCH₃	CDCl₃
12.0 (approx.)	br s	-	-СООН	CDCl₃
7.64	d	15.9	H-7	CD₃OD
7.54	d	8.8	H-2, H-6	CD₃OD
6.95	d	8.8	H-3, H-5	CD₃OD
6.34	d	15.9	H-8	CD₃OD
3.83	S	-	-ОСН₃	CD₃OD

¹³C NMR (Carbon-13 NMR) Data[1]



Chemical Shift (δ) ppm	Assignment	Solvent
171.1	C-9 (C=O)	DMSO-d ₆
161.0	C-4	DMSO-d ₆
145.1	C-7	DMSO-d ₆
130.8	C-2, C-6	DMSO-d ₆
126.9	C-1	DMSO-d ₆
115.7	C-8	DMSO-d ₆
114.6	C-3, C-5	DMSO-d ₆
55.5	-OCH₃	DMSO-d ₆
167.7	C-9 (C=O)	CDCl₃
161.6	C-4	CDCl₃
145.0	C-7	CDCl₃
129.9	C-2, C-6	CDCl₃
127.2	C-1	CDCl₃
115.5	C-8	CDCl₃
114.5	C-3, C-5	CDCl ₃
55.5	-OCH₃	CDCl ₃

Infrared (IR) Spectroscopy

Key IR Absorption Bands (Solid, KBr Pellet/Nujol Mull)[2]



Wavenumber (cm ^{−1})	Intensity	Vibrational Mode Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
1680-1710	Strong	C=O stretch (Carboxylic Acid)
1625-1640	Medium	C=C stretch (Alkenyl)
1590-1610	Medium	C=C stretch (Aromatic)
1250-1300	Strong	C-O stretch (Aryl Ether) & O-H bend
1170-1200	Strong	C-O stretch (Carboxylic Acid)
980	Strong	=C-H bend (trans-Alkene)
830	Strong	C-H bend (para-disubstituted Aromatic)

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
178	100	[M] ⁺ (Molecular Ion)
177	95	[M-H]+
163	40	[M-CH ₃] ⁺
147	35	[M-OCH ₃] ⁺
135	80	[M-COOH]+
133	50	[M-CH₃O-CO] ⁺
105	30	[C ₇ H ₅ O] ⁺
77	25	[C ₆ H ₅]+



Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of 4-Methoxycinnamic Acid was accurately weighed and dissolved in approximately 0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- The sample was gently agitated to ensure complete dissolution.

Instrument Parameters (1H and 13C NMR):

- Spectrometer: 400 MHz NMR Spectrometer
- ¹H NMR:
 - Pulse Program: Standard single-pulse sequence
 - Acquisition Time: 2-3 seconds
 - Relaxation Delay: 1-2 seconds
 - Number of Scans: 16-64
 - Spectral Width: -2 to 14 ppm
- 13C NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds



Number of Scans: 1024-4096

Spectral Width: -10 to 220 ppm

- Processing:
 - Fourier transformation was applied to the free induction decay (FID).
 - Phase and baseline corrections were performed manually.
 - Chemical shifts were referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- The ATR crystal (e.g., diamond or germanium) was cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum was recorded.
- A small amount of solid **4-Methoxycinnamic Acid** was placed directly onto the ATR crystal.
- The pressure arm was engaged to ensure firm and uniform contact between the sample and the crystal.
- The IR spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.
- The resulting spectrum was baseline corrected and the peak positions were identified.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization):

- To increase volatility, 4-Methoxycinnamic Acid was derivatized to its trimethylsilyl (TMS) ester.
- Approximately 1 mg of the sample was dissolved in 100 μL of a suitable solvent (e.g., pyridine).



- 100 μL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) was added.
- The mixture was heated at 60-70°C for 30 minutes to ensure complete derivatization.

GC-MS Parameters:

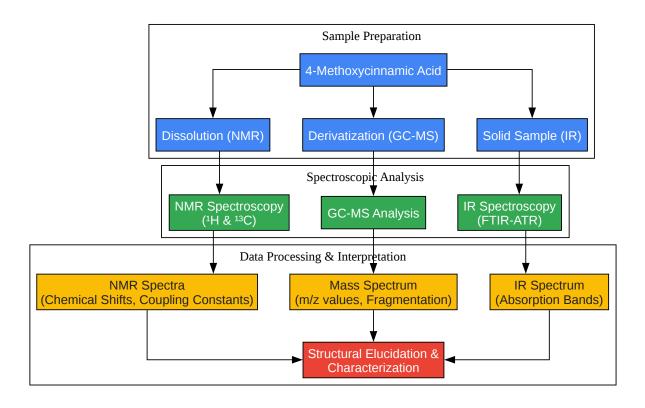
- Gas Chromatograph:
 - Column: 30 m x 0.25 mm ID, 0.25 μm film thickness, 5% phenyl methyl polysiloxane capillary column.
 - Injector Temperature: 250°C
 - Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injection Volume: 1 μL (splitless injection).
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-550.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Methoxycinnamic Acid**.





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Caption: General workflow for spectroscopic analysis.

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- 2. 4-METHOXYCINNAMIC ACID(943-89-5) IR Spectrum [chemicalbook.com]
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